4-((5-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
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Description
4-((5-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Pharmacological Properties
4-((5-Cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a compound that falls within the broader class of heterocyclic compounds, which are of significant interest due to their wide distribution in nature and their biological and industrial importance. The cyanopyridine scaffold, in particular, has garnered attention over the last two decades because of its diverse and promising biological activities, including anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. Its high reactivity makes it a valuable chemical intermediate in various organic syntheses, highlighting its potential in medicinal chemistry research for future developments in 2-oxo-3-cyanopyridine derivatives (Ghosh et al., 2015).
Antimicrobial Properties
Research on cyanobacterial compounds, including cyano-compounds, has identified their effective antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This points to a diverse source of compounds with potential pharmaceutical applications, including those related to the cyanopyridine structure, which may further be explored for developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).
Central Nervous System (CNS) Activity
Functional chemical groups in heterocycles, including those resembling the structural motifs of this compound, have been studied for their potential CNS activity. These compounds, due to their structural diversity and complex interactions with biological systems, have shown promise in synthesizing compounds with potential CNS effects, highlighting the significance of such structures in developing new CNS acting drugs (Saganuwan, 2017).
Drug Development and Pharmacokinetics
In drug development, the pharmacokinetics and therapeutic efficacy of compounds such as this compound are crucial. Studies on oral prodrugs of 5-fluorouracil, for example, highlight the importance of understanding the metabolic pathways and the pharmacological principles that influence the development of new drugs. This research underpins the potential for compounds with the cyanopyridine scaffold to be developed into effective and less toxic therapeutic agents, with a focus on enhancing cytotoxicity and therapeutic effectiveness while minimizing adverse effects (Malet-Martino & Martino, 2002).
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-5-2-16(3-6-18)8-11-23-21(26)25-12-9-19(10-13-25)28-20-7-4-17(14-22)15-24-20/h2-7,15,19H,8-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMMSLUUUZXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.